![molecular formula C10H10N2O5 B2876652 N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide CAS No. 30192-48-4](/img/structure/B2876652.png)
N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide
Overview
Description
“N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H8N2O3 . It is also known by other names such as Acetanilide, 4’-nitro-; p-Acetamidonitrobenzene; p-Nitroacetanilide; p-Nitrophenylacetanilide; N- (4-Nitrophenyl)acetamide; N-Acetyl-p-nitroaniline; N-Acetyl-4-nitroaniline; 4-Nitroacetanilide; 4’-Nitroacetanilide .
Synthesis Analysis
The synthesis of “this compound” has been studied in the context of reactions of 4-HPA/PN/CO2 . In these reactions, N-(4-hydroxy-3-nitrophenyl)acetamide is one of the major products formed along with N,N0-(6,60-dihydroxy[1,10-biphenyl]-3,30-diyl)bisacetamide (dimer of 4-HPA) and a metastable N-acetyl-1,4-benzoquinone (NBQI) .Molecular Structure Analysis
The molecular structure of “this compound” is available as a 2D Mol file . The compound’s NH group forms an intramolecular hydrogen bond to a nitro oxygen atom, and its OH group forms an intermolecular hydrogen bond to an amide oxygen atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of reactions of 4-HPA/PN/CO2 . In these reactions, N-(4-hydroxy-3-nitrophenyl)acetamide is one of the major products formed .Scientific Research Applications
Green Synthesis Applications : A study by Zhang Qun-feng (2008) demonstrated the use of N-(3-nitro-4-methoxyphenyl)acetamide in the green synthesis of azo disperse dyes. This study highlights the environmental benefits of using novel catalysts for the hydrogenation process in dye production.
Biological Activity Investigations : Research conducted by Sergey Girel et al. (2022) explored the bioactive properties of various N-(2-hydroxyphenyl)acetamide derivatives. The study indicated their potential use in understanding microbial interactions and plant defense mechanisms.
Solvatochromism and Chemical Properties : A study by I. G. Krivoruchka et al. (2004) focused on the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide. This research provides insights into the chemical behavior and interaction of similar compounds with solvents.
Optical Property Analysis : B. Wannalerse and colleagues (2022) studied the optical properties of certain orcinolic derivatives, including N-(4-nitrophenyl)acetamide derivatives, highlighting their potential use as indicators in various chemical processes. (Wannalerse et al., 2022)
Antimalarial Drug Synthesis : The synthesis of N-hydroxyacetaminophen, a metabolite of acetaminophen and its role in the development of antimalarial drugs, was researched by M. Gemborys et al. (1978).
Chemoselective Acetylation in Drug Development : Research by Deepali B Magadum and G. Yadav (2018) on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlighted its importance in the synthesis of natural antimalarial drugs.
Safety and Hazards
The compound “N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide” has been classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), avoid release to the environment (P273), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide may also interact with various cellular targets.
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as electrophilic substitution . These interactions can lead to changes in the target’s function, potentially influencing cellular processes.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to stimulate an immune response and activate b cells , suggesting that this compound may have similar effects.
properties
IUPAC Name |
N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-5(13)7-3-4-8(11-6(2)14)9(10(7)15)12(16)17/h3-4,15H,1-2H3,(H,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKPFQKHCTXDDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)NC(=O)C)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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